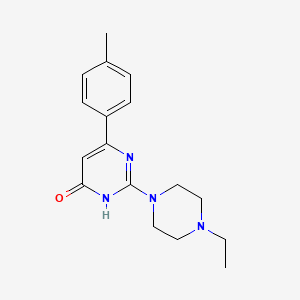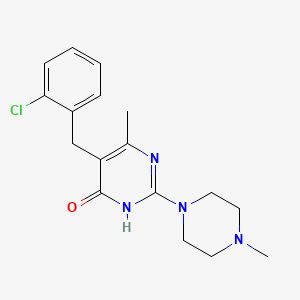
6-(3-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone
説明
6-(3-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone, also known as MMPIP, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrimidinone derivatives and has been found to have a wide range of pharmacological activities.
作用機序
6-(3-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone is a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGluR7). mGluR7 is a G protein-coupled receptor that is involved in the regulation of neurotransmitter release. By blocking the activity of mGluR7, 6-(3-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone can modulate the release of neurotransmitters such as glutamate, serotonin, and dopamine. This modulation of neurotransmitter release is thought to be responsible for the anxiolytic and antidepressant effects of 6-(3-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone.
Biochemical and physiological effects:
6-(3-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone has been found to have a wide range of biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters such as glutamate, serotonin, and dopamine. 6-(3-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone has also been found to have anxiolytic and antidepressant effects in animal models. In addition, 6-(3-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone has been found to have antipsychotic effects in animal models of schizophrenia.
実験室実験の利点と制限
One of the advantages of using 6-(3-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone in lab experiments is that it is a selective antagonist of mGluR7. This selectivity allows researchers to study the specific effects of mGluR7 modulation without the confounding effects of other receptors. However, one of the limitations of using 6-(3-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone in lab experiments is that it has poor solubility in water. This can make it difficult to administer 6-(3-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone to animals in a consistent and reliable manner.
将来の方向性
There are several future directions for the study of 6-(3-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone. One direction is to investigate the potential therapeutic applications of 6-(3-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone in the treatment of anxiety, depression, and schizophrenia. Another direction is to develop new synthetic methods for 6-(3-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone that improve the yield and purity of the compound. Additionally, future studies could investigate the effects of 6-(3-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone on other neurotransmitter systems and receptors to better understand its pharmacological activity. Finally, studies could investigate the potential side effects of 6-(3-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone and ways to mitigate these effects.
科学的研究の応用
6-(3-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone has been extensively studied for its potential therapeutic applications. It has been found to have a wide range of pharmacological activities, including the modulation of glutamate receptors, serotonin receptors, and dopamine receptors. 6-(3-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone has also been found to have anxiolytic and antidepressant effects in animal models.
特性
IUPAC Name |
4-(3-methoxyphenyl)-2-(4-methylpiperazin-1-yl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-19-6-8-20(9-7-19)16-17-14(11-15(21)18-16)12-4-3-5-13(10-12)22-2/h3-5,10-11H,6-9H2,1-2H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJRHUVQUKWUNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=CC(=O)N2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[4-(4-fluorophenyl)-1-piperazinyl]-6-(4-methylphenyl)-4(3H)-pyrimidinone](/img/structure/B3730800.png)

![N-(3,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B3730816.png)
![2-[(3,5-dimethyl-1-piperidinyl)methyl]-4(1H)-quinazolinone](/img/structure/B3730826.png)
![6-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4(3H)-pyrimidinone](/img/structure/B3730831.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-6-(4-methoxyphenyl)-4(3H)-pyrimidinone](/img/structure/B3730833.png)
![6-(4-fluorophenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]-4(3H)-pyrimidinone](/img/structure/B3730840.png)

![2-(4-methyl-1-piperazinyl)-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone](/img/structure/B3730866.png)

![6-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}-2-(4-benzyl-1-piperazinyl)-4(3H)-pyrimidinone](/img/structure/B3730872.png)
![2-(4-benzyl-1-piperazinyl)-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone](/img/structure/B3730874.png)